Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
“Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8ClNO3 . It has a molecular weight of 237.64 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a green and efficient synthetic methodology was adopted for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 265-267°C . It is stored at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone scaffold, which is a privileged structure in medicinal chemistry Quinolones and their derivatives have been reported to have vast therapeutic potential, with applications ranging from anticancer, antibacterial, and antiviral agents to treatments for cystic fibrosis and cardiotonic conditions .
Mode of Action
Quinolones and their derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some quinolones act as signaling molecules controlling the population density of Pseudomonas spp., demonstrating novel mechanisms of action .
Biochemical Pathways
Quinolones and their derivatives are known to influence a variety of biochemical pathways, contributing to their broad therapeutic potential .
Result of Action
Quinolones and their derivatives have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .
Properties
IUPAC Name |
methyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESVUOITGSAKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409451 | |
Record name | methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7545-52-0 | |
Record name | methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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